

Technical Guide: Structure Elucidation of 5-Ethyl-2,4-dimethylaniline Hydrochloride

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Compound of Interest

Compound Name: 5-Ethyl-2,4-dimethylaniline
hydrochloride

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Abstract

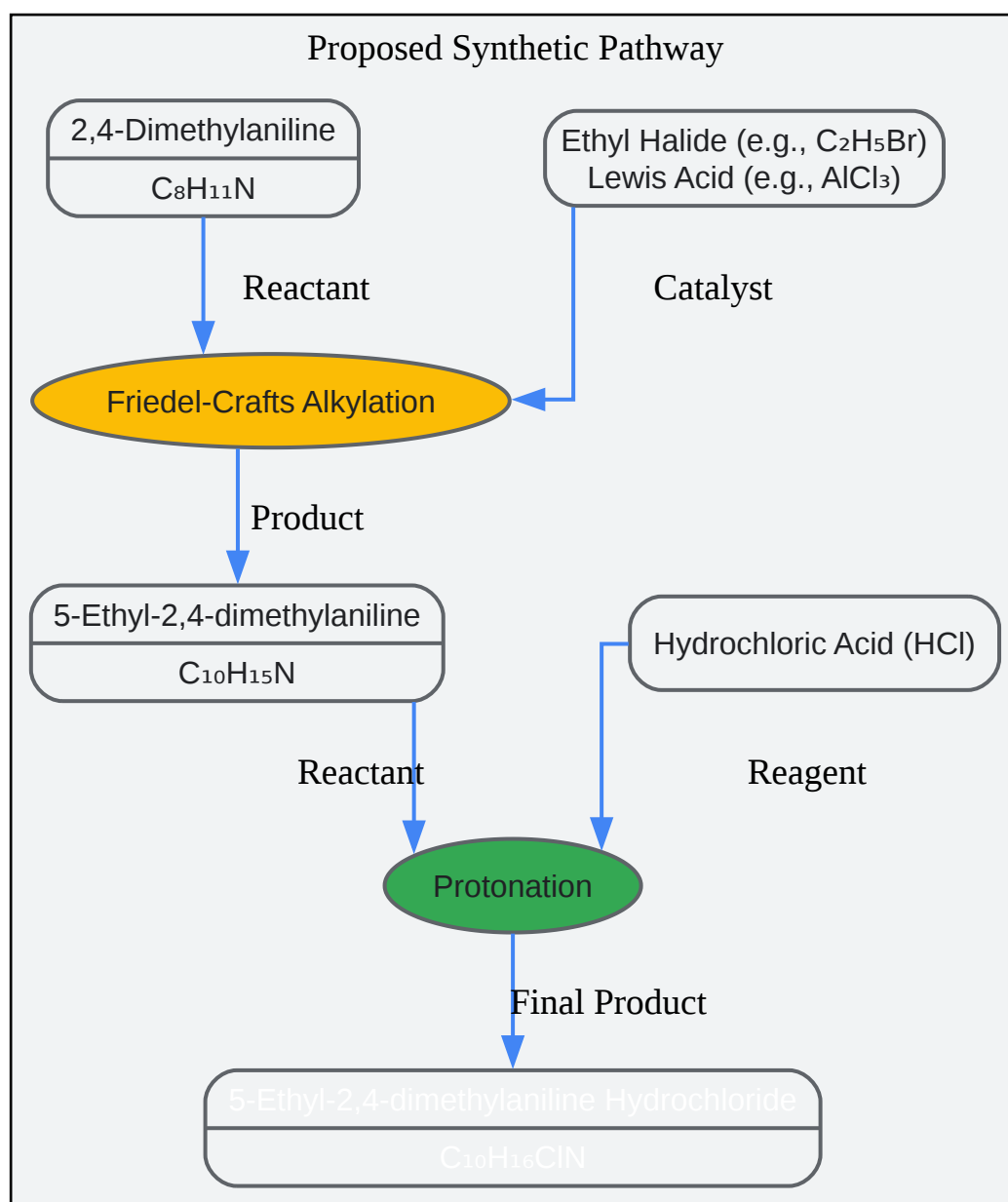
This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the complete structure elucidation of **5-Ethyl-2,4-dimethylaniline hydrochloride**. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines foundational analytical principles with predicted spectroscopic data based on analogous structures. It serves as a robust framework for researchers encountering this molecule or similar substituted aniline hydrochlorides in their work. The guide details proposed synthetic routes, predicted physicochemical and spectroscopic properties, and standardized experimental protocols for confirmation.

Introduction

5-Ethyl-2,4-dimethylaniline hydrochloride is a substituted aromatic amine salt with the chemical formula $C_{10}H_{16}ClN$.^[1] Aromatic amines and their derivatives are crucial building blocks in the synthesis of a wide range of industrial and pharmaceutical compounds, including dyes, agrochemicals, and active pharmaceutical ingredients.^[2] Accurate and thorough structure elucidation is a critical step in the development and quality control of any new chemical entity. This guide outlines the logical workflow and analytical techniques necessary to confirm the identity and purity of **5-Ethyl-2,4-dimethylaniline hydrochloride**.

Proposed Synthesis

A plausible synthetic route to 5-Ethyl-2,4-dimethylaniline begins with the Friedel-Crafts ethylation of 2,4-dimethylaniline. The resulting free amine can then be converted to its hydrochloride salt by treatment with hydrochloric acid.



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Caption: Proposed synthesis of **5-Ethyl-2,4-dimethylaniline hydrochloride**.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 5-Ethyl-2,4-dimethylaniline and its hydrochloride salt.

Property	5-Ethyl-2,4-dimethylaniline (Predicted/Analogous)	5-Ethyl-2,4-dimethylaniline Hydrochloride (Known/Predicted)
Molecular Formula	C ₁₀ H ₁₅ N	C ₁₀ H ₁₆ ClN[1]
Molecular Weight	149.23 g/mol [2]	185.69 g/mol [1]
Appearance	Predicted: Colorless to pale yellow liquid	Predicted: White to off-white crystalline solid
Melting Point	Not available	Not available
Boiling Point	Not available	Not available
Solubility	Soluble in organic solvents (e.g., ethanol, ether)	Soluble in water, methanol; sparingly soluble in non-polar organic solvents
CAS Number	859783-60-1[2]	1244949-51-6[1]

Spectroscopic Data for Structure Elucidation

The following sections detail the predicted spectroscopic data for **5-Ethyl-2,4-dimethylaniline hydrochloride**. These predictions are based on established principles and data from structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
Aromatic-H (C3-H)	~ 7.0 - 7.2	Singlet (s)	1H	-
Aromatic-H (C6-H)	~ 6.8 - 7.0	Singlet (s)	1H	-
-NH ₃ ⁺	~ 10 - 12 (broad)	Singlet (s)	3H	-
Ethyl -CH ₂ -	~ 2.5 - 2.7	Quartet (q)	2H	~ 7.5
Methyl (C2-CH ₃)	~ 2.2 - 2.4	Singlet (s)	3H	-
Methyl (C4-CH ₃)	~ 2.1 - 2.3	Singlet (s)	3H	-
Ethyl -CH ₃	~ 1.1 - 1.3	Triplet (t)	3H	~ 7.5

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Aromatic C-NH ₃ ⁺ (C1)	~ 140 - 145
Aromatic C-CH ₃ (C2)	~ 125 - 130
Aromatic C-H (C3)	~ 130 - 135
Aromatic C-CH ₃ (C4)	~ 135 - 140
Aromatic C-CH ₂ CH ₃ (C5)	~ 130 - 135
Aromatic C-H (C6)	~ 120 - 125
Ethyl -CH ₂ -	~ 20 - 25
Methyl (C2-CH ₃)	~ 15 - 20
Methyl (C4-CH ₃)	~ 18 - 23
Ethyl -CH ₃	~ 10 - 15

Fourier-Transform Infrared (FT-IR) Spectroscopy

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity
~ 3000 - 2800	N-H stretch (ammonium salt)	Strong, broad
~ 2970 - 2850	C-H stretch (aliphatic)	Medium-Strong
~ 1600, 1500, 1450	C=C stretch (aromatic ring)	Medium
~ 1610 - 1550	N-H bend (asymmetric and symmetric)	Medium
~ 1470 - 1430	C-H bend (aliphatic)	Medium
~ 1250 - 1000	C-N stretch	Medium
~ 880 - 800	C-H bend (aromatic, out-of-plane)	Strong

Mass Spectrometry (MS)

m/z Value (Predicted)	Ion Fragment
150.13	[M+H] ⁺ (protonated free amine)
149.12	[M] ⁺ (molecular ion of free amine)
134.10	[M - CH ₃] ⁺
120.08	[M - C ₂ H ₅] ⁺

Experimental Protocols

The following are detailed protocols for the key experiments required for the structure elucidation of **5-Ethyl-2,4-dimethylaniline hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).

- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: spectral width of 240 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
- Data Analysis: Integrate the peaks in the ^1H NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: An FT-IR spectrometer.
- Sample Preparation:
 - Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
 - Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .

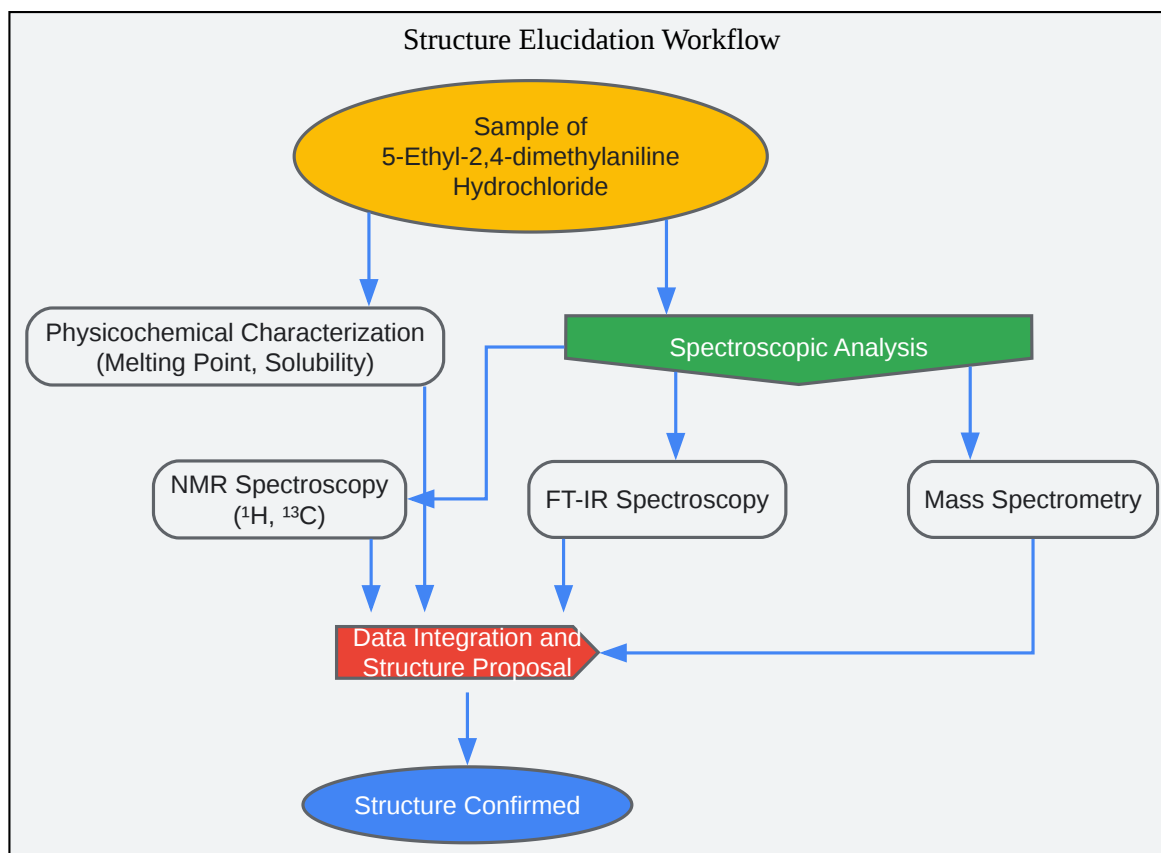
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI for the free amine).
- Sample Preparation:
 - ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water) to a concentration of ~1 µg/mL.
 - EI (for free amine): Introduce a small amount of the free amine (if isolated) into the instrument, typically via a direct insertion probe or after separation by gas chromatography.
- Acquisition:
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
- Data Analysis: Determine the molecular weight from the molecular ion or pseudomolecular ion peak. Analyze the fragmentation pattern to deduce the structure of the molecule.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of **5-Ethyl-2,4-dimethylaniline hydrochloride**.



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Caption: Logical workflow for the structure elucidation of a chemical compound.

Conclusion

This technical guide provides a detailed framework for the structure elucidation of **5-Ethyl-2,4-dimethylaniline hydrochloride**. By combining proposed synthetic pathways, predicted spectroscopic data, and established experimental protocols, researchers can confidently identify and characterize this molecule. The principles and workflows outlined herein are broadly applicable to the structural analysis of other novel substituted aromatic amines, serving as a valuable resource for the scientific and drug development communities.

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References

- 1. Page loading... [guidechem.com]
- 2. 5-Ethyl-2,4-dimethylaniline [myskinrecipes.com]
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